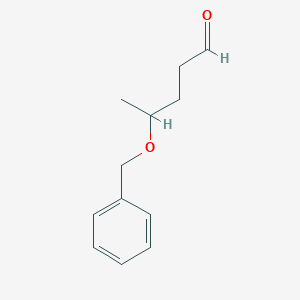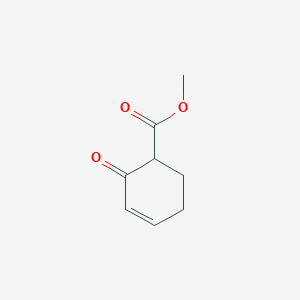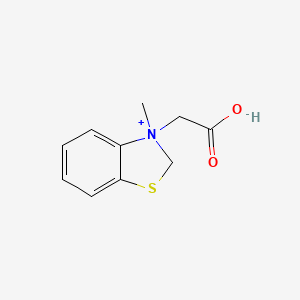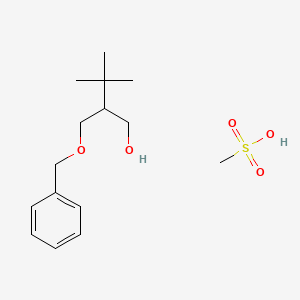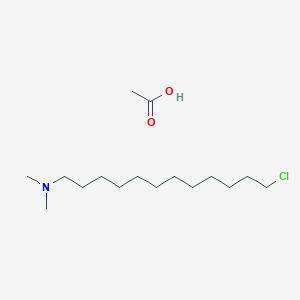
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is a chemical compound that combines the properties of acetic acid and a chlorinated amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine typically involves the chlorination of dodecan-1-amine followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where dodecan-1-amine is reacted with chlorine gas in the presence of a catalyst. The resulting chlorinated amine is then reacted with acetic acid under controlled conditions to produce the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Acid-Base Reactions: The acetic acid moiety can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecan-1-amine: A primary amine with a similar carbon chain length but without the chlorine and acetic acid moieties.
Chloroacetic Acid: Contains the acetic acid moiety with a chlorine atom but lacks the long carbon chain and amine group.
Uniqueness
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is unique due to its combination of a long carbon chain, a chlorinated amine group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
114459-14-2 |
|---|---|
Molekularformel |
C16H34ClNO2 |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H30ClN.C2H4O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h3-14H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
TZVGKCKKFRTDBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN(C)CCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
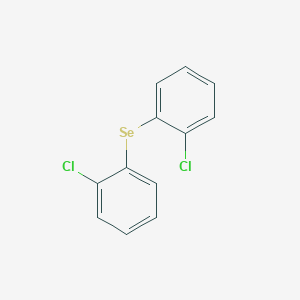
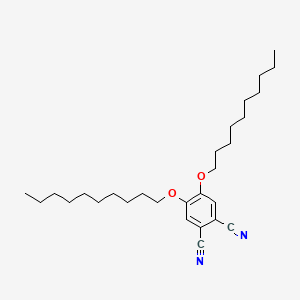
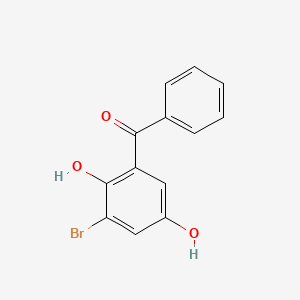
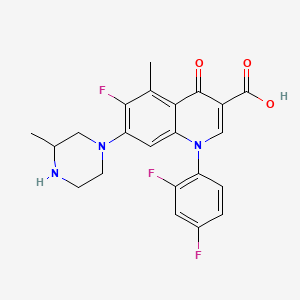
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
